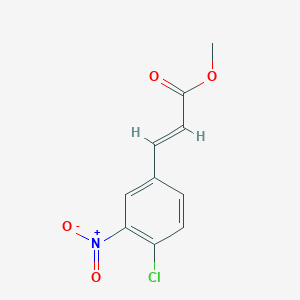

methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate

CAS No.: 877065-30-0

Cat. No.: VC2782182

Molecular Formula: C10H8ClNO4

Molecular Weight: 241.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877065-30-0 |

|---|---|

| Molecular Formula | C10H8ClNO4 |

| Molecular Weight | 241.63 g/mol |

| IUPAC Name | methyl (E)-3-(4-chloro-3-nitrophenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C10H8ClNO4/c1-16-10(13)5-3-7-2-4-8(11)9(6-7)12(14)15/h2-6H,1H3/b5-3+ |

| Standard InChI Key | HQVWYUZVGLAMBS-HWKANZROSA-N |

| Isomeric SMILES | COC(=O)/C=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

| SMILES | COC(=O)C=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

| Canonical SMILES | COC(=O)C=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Introduction

Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate is a synthetic organic compound with the molecular formula C10H8ClNO4 and a molecular weight of 241.63 g/mol . It is a derivative of cinnamic acid, specifically a methyl ester, with a nitro and chloro substituent on the phenyl ring. This compound is of interest in various chemical and biochemical applications due to its unique structural features.

Synthesis and Preparation

The synthesis of methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with malonic acid or its derivatives in the presence of a base, followed by esterification with methanol. This process yields the desired compound with high purity and yield under optimized conditions.

Applications and Research Findings

Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate is used in various biochemical and chemical research applications. Its unique structure makes it a valuable intermediate for synthesizing more complex molecules, such as pharmaceuticals or materials with specific optical properties. Additionally, its reactivity can be exploited in various organic transformations, including cyclization reactions to form heterocyclic compounds .

Safety and Handling

Handling methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate requires caution due to its potential toxicity. Skin contact may cause irritation, including itching, scaling, and blistering, while eye exposure can lead to redness and severe damage. Inhalation may irritate the respiratory system, and prolonged exposure could result in serious health issues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume